molecular formula C18H29BrOZn B14888204 (4-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide

(4-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide

Cat. No.: B14888204
M. Wt: 406.7 g/mol
InChI Key: ZLGJINKMFFFNDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. It is used in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is characterized by the presence of a zinc atom bonded to a bromide ion and a phenyl group substituted with tert-butoxy and tert-butyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bonded phenyl group is transferred to another molecule.

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.

    Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry

In chemistry, (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of various chemical structures.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties. For example, biaryl compounds synthesized through cross-coupling reactions are often found in pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in the synthesis of complex organic molecules makes it a critical component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an organohalide, forming a palladium complex.

    Transmetalation: The zinc-bonded phenyl group is transferred to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    (4-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc.

    (4-tert-butoxy-3,5-di-tert-butylphenyl)lithium: Contains lithium instead of zinc and is used in different types of reactions.

    (4-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions but involves boron instead of zinc.

Uniqueness

The uniqueness of (4-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide lies in its ability to participate in specific cross-coupling reactions with high efficiency and selectivity. Its stability in THF and compatibility with various catalysts and reagents make it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C18H29BrOZn

Molecular Weight

406.7 g/mol

IUPAC Name

bromozinc(1+);1,3-ditert-butyl-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-11-10-12-14(17(4,5)6)15(13)19-18(7,8)9;;/h11-12H,1-9H3;1H;/q-1;;+2/p-1

InChI Key

ZLGJINKMFFFNDS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC(C)(C)C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.